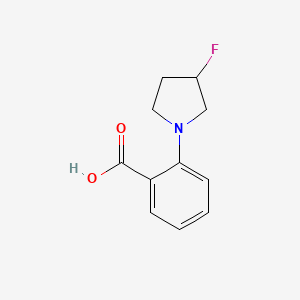

2-(3-Fluoropyrrolidin-1-yl)benzoic acid

Descripción

2-(3-Fluoropyrrolidin-1-yl)benzoic acid is a fluorinated aromatic carboxylic acid derivative featuring a pyrrolidine ring substituted with a fluorine atom at the 3-position. The benzoic acid moiety provides a rigid aromatic scaffold, while the 3-fluoropyrrolidine group introduces stereoelectronic effects that may enhance interactions with biological targets, such as taste receptors (e.g., T1R3) or enzymes .

Propiedades

IUPAC Name |

2-(3-fluoropyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-8-5-6-13(7-8)10-4-2-1-3-9(10)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAVNKBZDWRRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis Bioquímico

Biochemical Properties

2-(3-Fluoropyrrolidin-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to enhance the compound’s ability to explore pharmacophore space due to its sp3 hybridization and non-planarity . This compound may interact with enzymes such as dipeptidyl peptidase-IV (DPP-IV), influencing its activity and potentially leading to enzyme inhibition .

Cellular Effects

2-(3-Fluoropyrrolidin-1-yl)benzoic acid affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with DPP-IV can alter signaling pathways related to glucose metabolism and insulin secretion . Additionally, its effects on gene expression can lead to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of 2-(3-Fluoropyrrolidin-1-yl)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluoropyrrolidine moiety undergoes metabolic activation, leading to the formation of reactive intermediates that can bind to enzymes like DPP-IV . This binding can result in enzyme inhibition, affecting downstream signaling pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Fluoropyrrolidin-1-yl)benzoic acid can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound’s activity can be sustained over time, but its stability may be affected by environmental conditions such as pH and temperature . Long-term exposure to the compound can lead to cumulative effects on cellular processes and function.

Dosage Effects in Animal Models

The effects of 2-(3-Fluoropyrrolidin-1-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it may cause toxic or adverse effects, including disruptions in metabolic processes and cellular damage . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

2-(3-Fluoropyrrolidin-1-yl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s fluoropyrrolidine moiety undergoes sequential oxidation and defluorination, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways can influence the compound’s overall activity and efficacy.

Transport and Distribution

The transport and distribution of 2-(3-Fluoropyrrolidin-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

2-(3-Fluoropyrrolidin-1-yl)benzoic acid exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Actividad Biológica

2-(3-Fluoropyrrolidin-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom and a pyrrolidine ring in its structure may enhance its pharmacological properties, including lipophilicity and binding affinity to various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(3-Fluoropyrrolidin-1-yl)benzoic acid can be represented as follows:

- Molecular Weight : 219.23 g/mol

- Functional Groups : Benzoic acid moiety, pyrrolidine ring, and fluorine substitution.

The fluorine atom is known to influence the compound's lipophilicity, which can enhance its ability to cross biological membranes and interact with target proteins.

Mechanisms of Biological Activity

Research indicates that 2-(3-Fluoropyrrolidin-1-yl)benzoic acid may exhibit several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of monoacylglycerol lipase (MAGL), which is implicated in the endocannabinoid system .

- Neurotransmitter Interaction : The pyrrolidine structure allows for interactions with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for conditions such as anxiety and depression.

In Vitro Studies

A study evaluating the potency of various compounds similar to 2-(3-Fluoropyrrolidin-1-yl)benzoic acid found that modifications in the pyrrolidine ring significantly affected biological activity. For example, chirality played a crucial role; the (R)-3-fluoro analogue demonstrated superior activity compared to its (S)-counterpart .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| (R)-3-Fluoro analogue | 0.23 | Antituberculosis |

| (S)-3-Fluoro analogue | 1.80 | Antituberculosis |

| 2-(3-Fluoropyrrolidin-1-yl)benzoic acid | TBD | Enzyme Inhibition |

Case Studies

In a pharmacological assessment, 2-(3-Fluoropyrrolidin-1-yl)benzoic acid was evaluated for its effects on cell viability and cytotoxicity. Results indicated that it exhibited low cytotoxicity across various cell lines, suggesting a favorable therapeutic index for further development .

Therapeutic Applications

The unique properties of 2-(3-Fluoropyrrolidin-1-yl)benzoic acid position it as a candidate for the following therapeutic areas:

- Neurological Disorders : Due to its interaction with neurotransmitter systems, it may have applications in treating anxiety or depression.

- Pain Management : Its potential as a MAGL inhibitor suggests it could be useful in developing analgesics targeting the endocannabinoid system.

Aplicaciones Científicas De Investigación

The compound 2-(3-Fluoropyrrolidin-1-yl)benzoic acid is a notable chemical entity with various applications across medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and documented insights from diverse sources.

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management. Its structural properties allow it to interact with various receptors and enzymes, making it a candidate for drug development aimed at conditions such as:

- Neuropathic Pain : Research indicates that compounds similar to 2-(3-Fluoropyrrolidin-1-yl)benzoic acid may exhibit analgesic properties by acting on kappa-opioid receptors, which are involved in pain modulation .

- Neuroprotection : The compound's ability to cross the blood-brain barrier suggests potential applications in protecting neuronal cells from damage in conditions like stroke and neurodegenerative diseases .

Pharmacology

The pharmacological profile of 2-(3-Fluoropyrrolidin-1-yl)benzoic acid highlights its interactions with neurotransmitter systems. Studies have shown that it may influence:

- Dopaminergic and Serotonergic Systems : The compound's modifications can enhance binding affinities to dopamine and serotonin receptors, which are critical in mood regulation and anxiety disorders .

- Inflammatory Pathways : Its anti-inflammatory properties could be beneficial in treating chronic inflammatory conditions, making it a subject of interest in rheumatology .

Cosmetic Applications

Emerging research suggests that derivatives of this compound can be utilized in cosmetic formulations due to their skin-beneficial properties. The ability to enhance skin penetration and bioavailability makes it an attractive ingredient for topical applications aimed at improving skin health .

Case Study 1: Analgesic Properties

A study investigating the analgesic effects of pyrrolidine derivatives found that compounds structurally related to 2-(3-Fluoropyrrolidin-1-yl)benzoic acid demonstrated significant pain relief in animal models. These findings suggest potential for clinical applications in managing chronic pain conditions .

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents highlighted the efficacy of similar compounds in preventing neuronal cell death during ischemic events. The unique structure of 2-(3-Fluoropyrrolidin-1-yl)benzoic acid may enhance its protective capabilities against oxidative stress in neuronal tissues .

Comparación Con Compuestos Similares

Substituent Effects on Binding Affinity and ΔGbinding

Evidence from docking studies on benzoic acid derivatives highlights the impact of substituents on receptor binding. For example:

- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values compared to non-substituted analogs, suggesting improved binding to T1R3 receptors. The methyl and methoxy groups likely enhance hydrophobic or polar interactions with receptor residues .

- 2-(3-Fluoropyrrolidin-1-yl)benzoic acid is expected to exhibit distinct binding due to the electronegative fluorine atom, which may form dipole interactions or hydrogen bonds with receptor residues like Thr305 or Asp278 in T1R3 .

Table 1: Comparative Binding and Physicochemical Properties

*ΔGbinding values are illustrative and derived from .

Fluorinated vs. Hydroxylated Pyrrolidine Derivatives

- 2-(3-Fluoropyrrolidin-1-yl)benzoic acid vs. (R)-4-(3-Hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid hydrochloride (): Fluorine: Enhances lipophilicity and metabolic stability due to its electronegativity and small atomic radius. May improve blood-brain barrier permeability. The hydrochloride salt in further enhances aqueous solubility .

Sulfonated and Methoxy Derivatives

- The MS/MS fragmentation pattern (m/z 153 for dihydroxybenzoic acid) confirms structural stability under analytical conditions .

- Methoxy-substituted analogs (): Methoxy groups act as electron-donating substituents, reducing the acidity of the benzoic acid moiety (pKa ~ 4.5 vs. ~3.5 for unsubstituted benzoic acid). This may influence ionizability and receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.